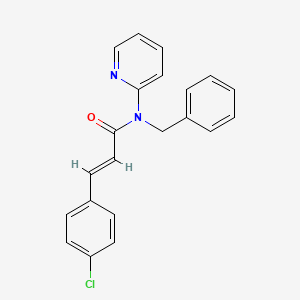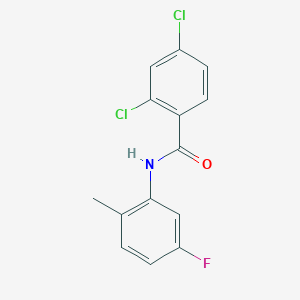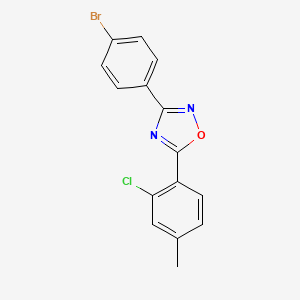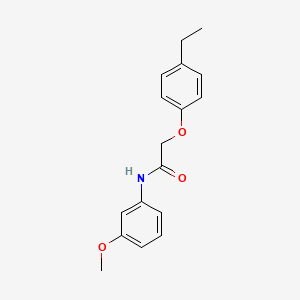
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole, also known as DCPI, is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The exact mechanism of action of 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis, cell division, and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to inhibit the activity of ribonucleotide reductase, an enzyme that is involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent biological activity in various in vitro and in vivo models. It has been reported to induce apoptosis, a programmed cell death process, in cancer cells. This compound has also been shown to inhibit the growth of bacterial and fungal pathogens, indicating its potential use as an antimicrobial agent. In addition, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent biological activity in various models. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound is relatively insoluble in water, which can limit its use in aqueous-based assays. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole. One potential direction is to further elucidate the mechanism of action of this compound. This could involve the use of biochemical and biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy, to determine the structure of this compound and its interactions with target enzymes. Another potential direction is to explore the use of this compound in combination with other drugs or therapies. This could involve the use of this compound in combination with chemotherapy or radiation therapy to enhance their efficacy. Finally, there is also potential for the use of this compound in other fields, such as material science and agriculture, which could involve the development of new materials or the use of this compound as a pesticide.
Méthodes De Synthèse
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole can be synthesized by the reaction of 2,3-dichlorobenzonitrile with benzylamine in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form this compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazole has been extensively studied for its potential use in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit potent antifungal activity against Candida albicans, a common fungal pathogen.
Propriétés
IUPAC Name |
5-(2,3-dichlorophenyl)-4-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-12-8-4-7-11(13(12)17)15-14(18-9-19-15)10-5-2-1-3-6-10/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDPYOMGQKTEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)

![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)

![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)



![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)


![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)

